molecular formula C17H18ClN3O3 B14799065 (E)-N-(3-chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide

(E)-N-(3-chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide

Cat. No.: B14799065
M. Wt: 347.8 g/mol
InChI Key: DEIAQVNJTCIVBH-UDWIEESQSA-N
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Description

The compound (E)-N-(3-chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide is a hydrazine-based amide derivative characterized by a 3-chloro-2-methylphenyl substituent, a furan-2-yl ethylidene hydrazinyl moiety, and a 4-oxobutanamide backbone. Its molecular formula is C₁₈H₁₇Cl₂N₃O₂, with a molecular weight of 378.26 g/mol . Key physicochemical properties include a logP of 3.618, indicating moderate lipophilicity, and a polar surface area of 57.792 Ų, reflecting its capacity for hydrogen bonding.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-1-(furan-2-yl)ethylideneamino]butanediamide

InChI

InChI=1S/C17H18ClN3O3/c1-11-13(18)5-3-6-14(11)19-16(22)8-9-17(23)21-20-12(2)15-7-4-10-24-15/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,21,23)/b20-12+

InChI Key

DEIAQVNJTCIVBH-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CO2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenyl to form 3-chloro-2-methylphenyl. This intermediate is then reacted with 4-oxobutanamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorinated phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazinyl-4-oxobutanamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) logP
Target Compound: (E)-N-(3-Chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide 3-Cl-2-MePh, Furan-2-yl ethylidene C₁₈H₁₇Cl₂N₃O₂ 378.26 3.618
N-(3-Chloro-2-methylphenyl)-4-{2-[(4-chlorophenyl)methylidene]hydrazinyl}-4-oxobutanamide 3-Cl-2-MePh, 4-Cl-Ph methylidene C₁₈H₁₇Cl₂N₃O₂ 378.26 3.618
N-(2-Chlorophenyl)-4-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-4-oxobutanamide 2-Cl-Ph, 4-Cl-Ph ethylidene C₁₈H₁₇Cl₂N₃O₂ 378.25 3.610
N-Benzyl-4-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4-oxobutanamide Benzyl, 5-NO₂-furan methylidene C₁₇H₁₆N₄O₅ 356.34 2.950
N-[(2S)-1-[2-[(Furan-2-yl)methylidene]hydrazinyl]-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-MePh-sulfonamide Furan-2-yl methylidene, MeS, sulfonamide C₁₈H₂₂N₄O₄S₂ 422.52 3.617

Key Observations :

  • Aromatic Substitutents : Replacement of the furan-2-yl group with chlorophenyl (e.g., 4-Cl-Ph in ) increases steric bulk but maintains similar logP values (~3.6). The nitro group on furan () reduces logP (2.95) due to enhanced polarity.
  • Backbone Modifications: Sulfonamide derivatives () introduce sulfur atoms, increasing molecular weight (422.52 vs.

Key Observations :

  • Synthetic Routes: Most analogues are synthesized via hydrazide-aldehyde condensation under reflux (ethanol or methanol), with yields ranging from 44% () to 75% ().
  • Melting Points : Sulfonamide derivatives () exhibit higher melting points (130–132°C) due to stronger intermolecular interactions.

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